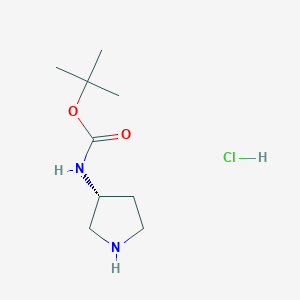

(R)-3-(Boc-amino)pyrrolidine hydrochloride

Descripción general

Descripción

®-3-(Boc-amino)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pyrrolidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine with a Boc group. One common method includes the reaction of ®-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is often purified by recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions

®-3-(Boc-amino)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Coupling Reactions: Carbodiimides like EDCI or DCC in the presence of a coupling agent like HOBt.

Major Products Formed

Substitution Reactions: Various substituted pyrrolidines.

Deprotection Reactions: Free amine derivatives.

Coupling Reactions: Peptide or amide derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

(R)-3-(Boc-amino)pyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. It is primarily used to produce compounds targeting specific receptors and biological pathways:

- H3 Receptor Antagonists : This compound has been employed in the synthesis of histamine H3 receptor antagonists, which are being investigated for their potential to treat neurological disorders related to sleep regulation.

- Peptide Synthesis : The presence of the Boc group allows for selective modifications during peptide synthesis, making it a valuable building block for peptides containing (R)-configured amino acids.

Antimicrobial Applications

Recent studies have highlighted the potential antimicrobial properties of derivatives derived from this compound. Research indicates that these derivatives can effectively inhibit the growth of multi-drug resistant bacteria, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecium (VRE)

These findings suggest that compounds synthesized from (R)-3-(Boc-amino)pyrrolidine could be developed into novel antibiotics .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, which highlight its accessibility for research and pharmaceutical applications. Common synthetic strategies include:

- Protection and Deprotection Strategies : The Boc group can be added or removed under mild conditions, allowing for flexibility in synthetic pathways.

- Chiral Synthesis : The compound's chirality is crucial for its biological activity, making it an important target in chiral drug synthesis .

Case Study 1: Synthesis of H3 Receptor Antagonists

In a study focusing on the development of H3 receptor antagonists, researchers utilized this compound as a starting material. The resulting compounds demonstrated significant efficacy in modulating sleep-wake cycles in animal models, indicating potential therapeutic applications in treating sleep disorders.

Case Study 2: Antimicrobial Efficacy

A series of derivatives derived from this compound were tested against various bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity at low concentrations, suggesting their potential use as new antibiotics against resistant strains .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Antimicrobial potential | Chiral center with Boc protection |

| (S)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Potentially different | Enantiomeric variation |

| (R)-3-(Amino)pyrrolidine | Pyrrolidine | Varies without Boc group | Increased reactivity |

| (R)-3-(Boc-amino)piperidine | Piperidine | Varies by structure | Different ring structure |

This table illustrates how variations in structure influence both biological activity and synthetic utility, emphasizing the significance of this compound within this class of compounds.

Mecanismo De Acción

The mechanism of action of ®-3-(Boc-amino)pyrrolidine hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Comparación Con Compuestos Similares

Similar Compounds

®-3-(Boc-amino)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

®-3-(Boc-amino)pyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.

Uniqueness

®-3-(Boc-amino)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and reactivity in various synthetic applications. Its ability to undergo selective reactions makes it a valuable intermediate in organic synthesis .

Actividad Biológica

(R)-3-(Boc-amino)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic applications, and the implications of its derivatives in various therapeutic areas.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₈N₂O₂·HCl

- Molecular Weight : 186.25 g/mol

- Functional Groups : The compound features a tert-butyloxycarbonyl (Boc) protecting group, which allows for selective modifications during peptide synthesis.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties, particularly against multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings suggest that compounds derived from (R)-3-(Boc-amino)pyrrolidine may serve as potential candidates for novel antibiotics.

- Neurological Applications : The compound has been utilized as a precursor in the synthesis of histamine H3 receptor antagonists. These receptors are implicated in sleep-wake regulation, suggesting that this compound could contribute to treatments for sleep disorders and other neurological conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, emphasizing its accessibility for research and pharmaceutical applications. Its role as a chiral building block allows for the creation of various derivatives with potentially enhanced biological activities.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Antimicrobial potential | Chiral center with Boc protection |

| (S)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Potentially different | Enantiomeric variation |

| (R)-3-(Amino)pyrrolidine | Pyrrolidine | Varies without Boc group | Increased reactivity |

| (R)-3-(Boc-amino)piperidine | Piperidine | Varies by structure | Different ring structure |

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of derivatives from this compound against resistant bacterial strains. The results showed effective inhibition at low concentrations, indicating strong potential for antibiotic development.

- Neurological Impact : Another research effort focused on synthesizing H3 receptor antagonists from this compound. The resulting molecules demonstrated promising activity in modulating sleep patterns in animal models, paving the way for future clinical applications .

The mechanisms by which this compound exerts its biological effects are under investigation. Initial studies suggest that its derivatives may interact with specific bacterial enzymes or receptors, leading to growth inhibition. Further research is needed to elucidate these interactions fully.

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIZWZJKNFDMPB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416450-63-9 | |

| Record name | Carbamic acid, N-(3R)-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416450-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.